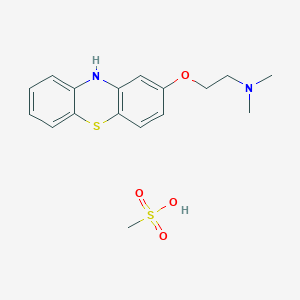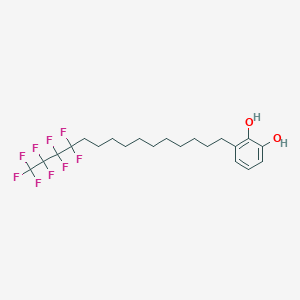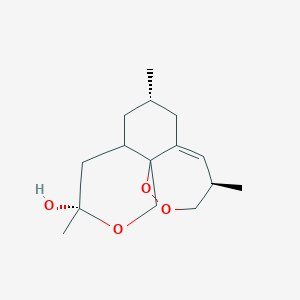
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine, also known as PTZ-DMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which have been widely used in the pharmaceutical industry due to their diverse pharmacological properties. In
Applications De Recherche Scientifique
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as a photosensitizer for photodynamic therapy (PDT), and as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is not fully understood, but it is believed to involve the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative damage can lead to cell death, making 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and physiological effects:
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth in animal models, and the reduction of inflammation in vitro. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in lab experiments is its ability to detect ROS with high sensitivity and specificity. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has a relatively low cost and is easy to synthesize. However, one limitation of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine-based therapeutics for the treatment of cancer and other diseases. Additionally, there is potential for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in the development of new diagnostic tools for the detection of ROS in cells. Finally, further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is a promising compound with a variety of potential applications in scientific research. Its ability to detect ROS with high sensitivity and specificity makes it a valuable tool for studying oxidative stress and its role in disease. Additionally, its low toxicity profile and ease of synthesis make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential limitations or side effects of its use.
Méthodes De Synthèse
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with methyl iodide, or the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with dimethyl sulfate. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Propriétés
Numéro CAS |
137966-38-2 |
|---|---|
Nom du produit |
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine |
Formule moléculaire |
C17H22N2O4S2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine;methanesulfonic acid |
InChI |
InChI=1S/C16H18N2OS.CH4O3S/c1-18(2)9-10-19-12-7-8-16-14(11-12)17-13-5-3-4-6-15(13)20-16;1-5(2,3)4/h3-8,11,17H,9-10H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
GAKPLHXLPZYZLP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
SMILES canonique |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
Synonymes |
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate 2-PODME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)